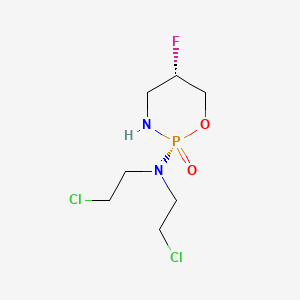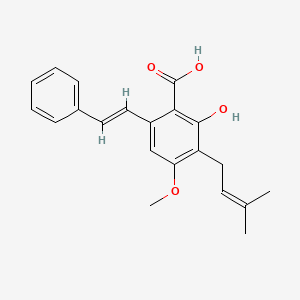![molecular formula C29H24N2O4S B1242659 7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)
7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-24543 is a member of naphthalenes.
Scientific Research Applications
1. Biodegradation and Environmental Impact
Polycyclic aromatic hydrocarbons (PAHs) like Phenanthrene, which shares a structural resemblance with the query compound, are known for their environmental persistence and toxicity. Sphingomonads, a group of microorganisms, have shown the ability to degrade Phenanthrene in contaminated soils and sediments. This suggests potential environmental applications in bioremediation efforts to manage PAH contamination (Waigi et al., 2015).
2. Chemical Structure and Biological Activity
The structural features of cyclopenta[c]phenanthrenes (CP[c]Phs), which are structurally related to the query compound, have been studied for their environmental occurrence, chemical properties, and potential biological activities. These studies aim to understand the risks associated with these compounds and their potential impact on living organisms, suggesting a focus on risk assessment and environmental health (Brzuzan et al., 2013).
3. Pharmacological Properties and Therapeutic Potential
Compounds like Osthole, which share structural features with the query compound, have demonstrated multiple pharmacological actions, including neuroprotective, immunomodulatory, anticancer, and hepatoprotective activities. These findings suggest the potential therapeutic applications of structurally related compounds in various health conditions (Zhang et al., 2015).
4. Relationship with Biological Activities
The relationship between the chemical structure of mescaline and its analogs, including structural similarities to the query compound, and their biological activities in various species, has been explored. This suggests a potential interest in the study of such compounds for their effects on biological systems and their potential medicinal properties (Hardman et al., 1973).
5. Antioxidant Properties
Studies on Hydroxycinnamic acids (HCAs), structurally related to the query compound, have shown significant antioxidant properties. Understanding the structure-activity relationships of these compounds can lead to the development of potent antioxidants for the management of oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
properties
Product Name |
7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one |
|---|---|
Molecular Formula |
C29H24N2O4S |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(14Z)-11-(2,5-dimethoxyphenyl)-14-[(3-hydroxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C29H24N2O4S/c1-34-20-11-13-24(35-2)23(16-20)27-22-12-10-18-7-3-4-9-21(18)26(22)30-29-31(27)28(33)25(36-29)15-17-6-5-8-19(32)14-17/h3-9,11,13-16,27,32H,10,12H2,1-2H3/b25-15- |
InChI Key |
CLHCQUDCQDMFRG-MYYYXRDXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)/C(=C/C6=CC(=CC=C6)O)/S5 |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC(=CC=C6)O)S5 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC(=CC=C6)O)S5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



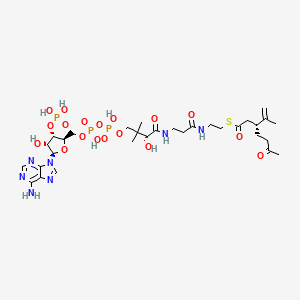
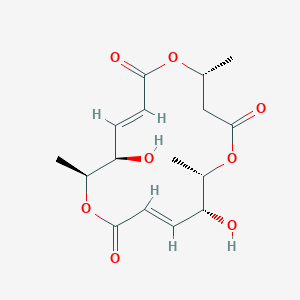


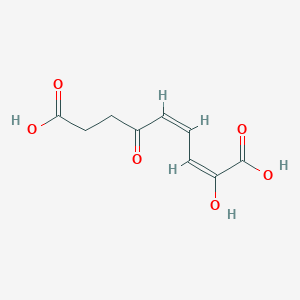

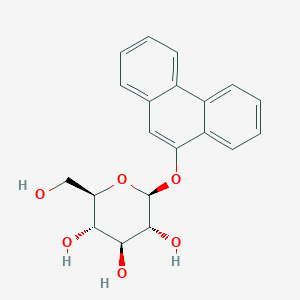
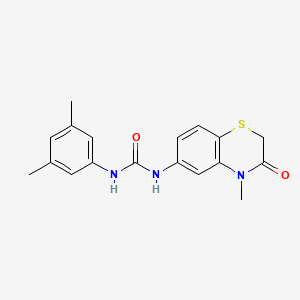
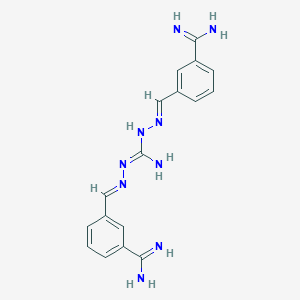
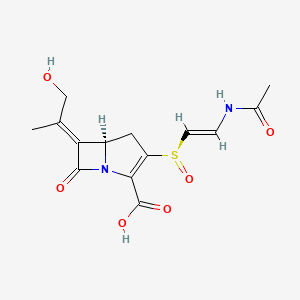
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242593.png)

